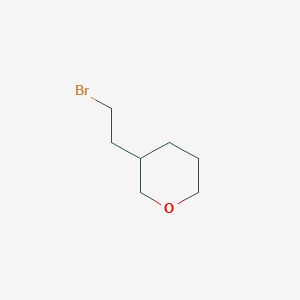

3-(2-溴乙基)四氢-2H-吡喃

描述

3-(2-Bromoethyl)tetrahydro-2H-pyran, also known as BTP, is a heterocyclic organic compound that has been widely studied for its potential therapeutic applications. This compound has a unique chemical structure that makes it a promising candidate for drug development.

科学研究应用

- Oxetanes are four-membered cyclic ethers with a unique structure that includes an oxygen atom and three carbon atoms. Researchers have explored various methods for synthesizing oxetanes, including the formation of oxetane rings through epoxide opening with trimethyloxosulfonium ylide .

- For example, the 2-hydroxymethyloxetane motif has been synthesized and manipulated to create a range of derivatives. These compounds could serve as scaffolds for drug development .

- 2-(2-Bromoethyl)-1,3-dioxane provides a useful means of introducing a masked β-formylethyl group . Compared to the corresponding dioxolane, the dioxane is more stable to acid and thermally stable when used in Grignard reactions .

- Researchers have explored the use of microwave-assisted techniques for synthesizing compounds related to 3-(2-bromoethyl)oxane . For instance, substitution reactions involving bromine-containing 1,3,4-oxadiazoles have been investigated .

Oxetane Formation and Reactivity

Medicinal Chemistry

Stable Masked Functional Groups

Microwave-Assisted Synthesis

Computational Modeling and Mechanistic Studies

作用机制

Target of Action

The primary targets of 3-(2-Bromoethyl)oxane are currently unknown. This compound, also known as 3-(2-Bromo-ethyl)-tetrahydro-pyran or 3-(2-Bromoethyl)tetrahydro-2H-pyran, is a complex molecule that may interact with various biological targets .

Mode of Action

It’s known that bromoethyl groups can act as alkylating agents, potentially modifying the function of proteins and other biomolecules .

Biochemical Pathways

Given the potential alkylating properties of this compound, it could theoretically interfere with a variety of biochemical processes, including protein synthesis and enzymatic reactions .

Pharmacokinetics

The presence of the bromine atom might influence its metabolic stability .

Result of Action

Its potential as an alkylating agent suggests that it could modify cellular proteins and potentially disrupt normal cellular functions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 3-(2-Bromoethyl)oxane. Specific studies on these factors are currently lacking .

属性

IUPAC Name |

3-(2-bromoethyl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-4-3-7-2-1-5-9-6-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZZBFQYYPWQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromoethyl)tetrahydro-2H-pyran | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2567199.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2567200.png)

![7-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567201.png)

![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)

![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567216.png)

![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)